molecular formula C21H20O3 B14266384 1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL CAS No. 138333-47-8

1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL

Cat. No.: B14266384
CAS No.: 138333-47-8
M. Wt: 320.4 g/mol
InChI Key: AKAOLPNIECSZGC-UHFFFAOYSA-N
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Description

1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hepta-1,6-diyn backbone with two methoxyphenyl groups attached at the 1 and 7 positions, and a hydroxyl group at the 4 position. Its distinct structure makes it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL typically involves multi-step organic reactions One common method includes the coupling of 3-methoxyphenylacetylene with a suitable diyn precursor under palladium-catalyzed conditions The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF)

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bonds in the diyn backbone can be reduced to double or single bonds.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.

Major Products

The major products formed from these reactions include:

    Oxidation: 1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-one.

    Reduction: 1,7-Bis(3-methoxyphenyl)hepta-1,6-diene-4-OL.

    Substitution: 1,7-Bis(3-substituted phenyl)hepta-1,6-diyn-4-OL.

Scientific Research Applications

1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The diyn backbone can also participate in electron transfer reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Curcumin: 1,7-Bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione.

    Gingerenone A: 1,7-Bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one.

    Tetrahydrocurcumin: 1,7-Bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione.

Uniqueness

1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL is unique due to its diyn backbone, which imparts distinct electronic and structural properties compared to similar compounds like curcumin and gingerenone A. These properties make it a valuable compound for studying reaction mechanisms and developing new materials.

Properties

138333-47-8

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

1,7-bis(3-methoxyphenyl)hepta-1,6-diyn-4-ol

InChI

InChI=1S/C21H20O3/c1-23-20-13-5-9-17(15-20)7-3-11-19(22)12-4-8-18-10-6-14-21(16-18)24-2/h5-6,9-10,13-16,19,22H,11-12H2,1-2H3

InChI Key

AKAOLPNIECSZGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C#CCC(CC#CC2=CC(=CC=C2)OC)O

Origin of Product

United States

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